molecular formula C25H24BrN3O3 B11554024 (3E)-N-(biphenyl-2-yl)-3-{2-[(2-bromo-4-methylphenoxy)acetyl]hydrazinylidene}butanamide

(3E)-N-(biphenyl-2-yl)-3-{2-[(2-bromo-4-methylphenoxy)acetyl]hydrazinylidene}butanamide

Cat. No.: B11554024
M. Wt: 494.4 g/mol
InChI Key: MIQXUIJQLPUZKM-MTDXEUNCSA-N
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Description

(3E)-N-{[1,1’-BIPHENYL]-2-YL}-3-{[2-(2-BROMO-4-METHYLPHENOXY)ACETAMIDO]IMINO}BUTANAMIDE is a complex organic compound characterized by its unique structural features. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3E)-N-{[1,1’-BIPHENYL]-2-YL}-3-{[2-(2-BROMO-4-METHYLPHENOXY)ACETAMIDO]IMINO}BUTANAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the biphenyl and bromomethylphenoxy intermediates, followed by their coupling through amide bond formation. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperature settings to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The optimization of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial to achieve efficient production. Purification techniques like crystallization and chromatography are employed to isolate the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and bromomethyl groups, leading to the formation of corresponding oxides and bromides.

    Reduction: Reduction reactions can target the imino and amido groups, converting them into amines and alcohols.

    Substitution: The bromine atom in the bromomethylphenoxy group can be substituted with various nucleophiles, resulting in a wide range of derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic or acidic conditions.

Major Products: The major products formed from these reactions include oxidized biphenyl derivatives, reduced amines, and substituted phenoxy compounds.

Scientific Research Applications

(3E)-N-{[1,1’-BIPHENYL]-2-YL}-3-{[2-(2-BROMO-4-METHYLPHENOXY)ACETAMIDO]IMINO}BUTANAMIDE has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.

    Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of (3E)-N-{[1,1’-BIPHENYL]-2-YL}-3-{[2-(2-BROMO-4-METHYLPHENOXY)ACETAMIDO]IMINO}BUTANAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to modulation of biochemical pathways. For instance, it may bind to enzyme active sites, altering their catalytic activity, or interact with receptors, influencing signal transduction processes.

Comparison with Similar Compounds

    2,2’-Bipyridyl: Known for its chelating properties and use in coordination chemistry.

    Heparinoid: Structurally similar to heparin, with anticoagulant properties.

Uniqueness: (3E)-N-{[1,1’-BIPHENYL]-2-YL}-3-{[2-(2-BROMO-4-METHYLPHENOXY)ACETAMIDO]IMINO}BUTANAMIDE stands out due to its specific structural features, such as the bromomethylphenoxy group and the imino linkage, which confer unique chemical reactivity and biological activity

Properties

Molecular Formula

C25H24BrN3O3

Molecular Weight

494.4 g/mol

IUPAC Name

(3E)-3-[[2-(2-bromo-4-methylphenoxy)acetyl]hydrazinylidene]-N-(2-phenylphenyl)butanamide

InChI

InChI=1S/C25H24BrN3O3/c1-17-12-13-23(21(26)14-17)32-16-25(31)29-28-18(2)15-24(30)27-22-11-7-6-10-20(22)19-8-4-3-5-9-19/h3-14H,15-16H2,1-2H3,(H,27,30)(H,29,31)/b28-18+

InChI Key

MIQXUIJQLPUZKM-MTDXEUNCSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)OCC(=O)N/N=C(\C)/CC(=O)NC2=CC=CC=C2C3=CC=CC=C3)Br

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)NN=C(C)CC(=O)NC2=CC=CC=C2C3=CC=CC=C3)Br

Origin of Product

United States

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